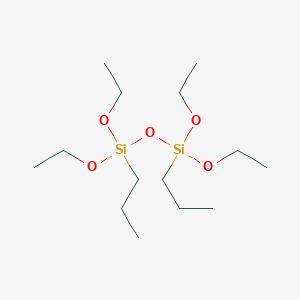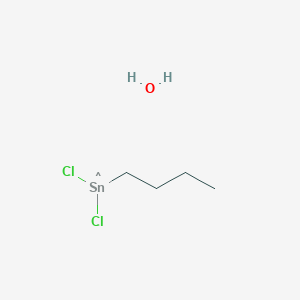
Crotocol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crotocol is a sesquiterpenoid alcohol, a class of naturally occurring organic compounds that are known for their diverse biological activities Sesquiterpenoids are composed of three isoprene units and are often found in essential oils and resins of plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Crotocol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of acid catalysts can promote the formation of the sesquiterpenoid structure from farnesyl pyrophosphate.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process can include steam distillation or solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form. Advances in biotechnology also allow for the microbial production of sesquiterpenoids, including this compound, through the genetic engineering of microorganisms to express the necessary biosynthetic pathways.
化学反応の分析
Types of Reactions
Crotocol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sesquiterpenoid ketones, while reduction can produce saturated alcohols.
科学的研究の応用
Crotocol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of Crotocol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
類似化合物との比較
Similar Compounds
Farnesol: Another sesquiterpenoid alcohol with similar biosynthetic origins.
Nerolidol: A sesquiterpenoid alcohol known for its pleasant aroma and biological activities.
Bisabolol: A sesquiterpenoid alcohol with anti-inflammatory and antimicrobial properties.
Uniqueness of Crotocol
This compound is unique due to its specific structural features and the distinct biological activities it exhibits. While it shares some similarities with other sesquiterpenoid alcohols, its unique chemical structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
21445-21-6 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
(1S,2R,3S,5R,8R,10R,12R)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-ol |
InChI |
InChI=1S/C15H20O4/c1-7-4-9-13(2,12-11(7)19-12)14(3)8(16)5-10(18-9)15(14)6-17-15/h4,8-12,16H,5-6H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15?/m1/s1 |
InChIキー |
VVHSWJHVTAZPBN-ROIOMPOHSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@]([C@H]3[C@@H]1O3)([C@]4([C@@H](C[C@H](C45CO5)O2)O)C)C |
正規SMILES |
CC1=CC2C(C3C1O3)(C4(C(CC(C45CO5)O2)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)




